![molecular formula C20H23N B13452943 [R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (R-EDDP) CAS No. 106293-55-4](/img/structure/B13452943.png)
[R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (R-EDDP)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (R-EDDP) is a major metabolite of methadone . It is a pyrrolidine derivative and is often used as a marker in forensic and toxicological analyses to monitor methadone usage . The compound has a molecular formula of C20H23N and a molar mass of 277.41 g/mol .
Métodos De Preparación
The synthesis of [R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine involves the reaction of methadone with specific reagents under controlled conditions . One common method involves the use of liquid chromatography coupled with tandem mass spectrometry to quantify individual enantiomers of methadone and its primary metabolite . Industrial production methods are not widely documented, but the compound is typically prepared in analytical laboratories for research and forensic purposes .
Análisis De Reacciones Químicas
[R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
[R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine is primarily used in forensic and toxicological analyses to monitor methadone usage . It is also used in scientific research to study the metabolism of methadone and its effects on the human body . Additionally, the compound is used as a standard in the quantitative determination of methadone and its metabolites in various biological samples .
Mecanismo De Acción
The mechanism of action of [R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine involves its interaction with specific molecular targets and pathways in the body . As a metabolite of methadone, it is involved in the metabolic pathway of methadone detoxification . The compound is excreted in the urine and can be used as a marker to monitor methadone compliance in detoxification programs .
Comparación Con Compuestos Similares
[R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine is similar to other methadone metabolites such as 2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP) . it is unique in its structure and specific metabolic pathway . Other similar compounds include 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidone and 2-Ethylidene-3,3-diphenyl-1,5-dimethylpyrrolidine .
Propiedades
Número CAS |
106293-55-4 |
|---|---|
Fórmula molecular |
C20H23N |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
(2E,5R)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine |
InChI |
InChI=1S/C20H23N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,15H2,1-3H3/b19-4+/t16-/m1/s1 |
Clave InChI |
AJRJPORIQGYFMT-FLJZTZRASA-N |
SMILES isomérico |
C/C=C/1\C(C[C@H](N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




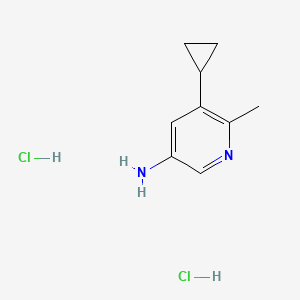
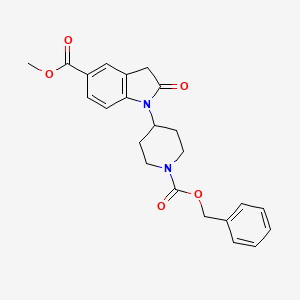
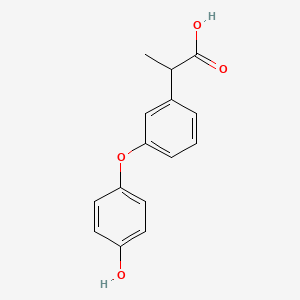
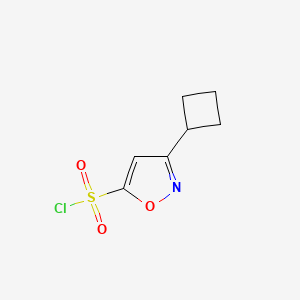
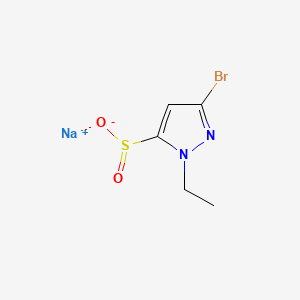
![2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13452894.png)

![2-{6-[2-(1,3-Oxazol-2-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13452905.png)

![(5-Aminospiro[2.3]hexan-5-yl)methanol](/img/structure/B13452922.png)

![[2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid](/img/structure/B13452932.png)
